molecular formula C18H19N5O2 B10856887 Ttbk1-IN-1

Ttbk1-IN-1

Cat. No.: B10856887
M. Wt: 337.4 g/mol
InChI Key: HPJVZSVEIGCFJP-SFHVURJKSA-N
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Description

TTBK1-IN-1 is a compound that acts as an inhibitor of tau-tubulin kinase 1 (TTBK1). TTBK1 is a serine/threonine/tyrosine kinase specifically expressed in the central nervous system and is involved in the phosphorylation of tau proteins. Hyperphosphorylated tau is a hallmark of neurodegenerative diseases such as Alzheimer’s disease and frontotemporal dementia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TTBK1-IN-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing kinase inhibitors often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and protection-deprotection strategies .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

TTBK1-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

TTBK1-IN-1 has several scientific research applications, particularly in the fields of neurodegenerative disease research and drug discovery:

Mechanism of Action

TTBK1-IN-1 exerts its effects by inhibiting the kinase activity of TTBK1. The compound binds to the ATP-binding pocket of TTBK1, preventing the phosphorylation of tau proteins. This inhibition reduces the formation of hyperphosphorylated tau, which is implicated in the pathogenesis of neurodegenerative diseases. The molecular targets and pathways involved include the tau protein and associated signaling cascades that regulate tau phosphorylation and aggregation .

Comparison with Similar Compounds

Similar Compounds

Several compounds are structurally and functionally similar to TTBK1-IN-1, including:

Uniqueness

This compound is unique in its specific inhibition of TTBK1, making it a valuable tool for studying the role of TTBK1 in neurodegenerative diseases. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups further enhances its utility in chemical biology research .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

(3S)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol

InChI

InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m0/s1

InChI Key

HPJVZSVEIGCFJP-SFHVURJKSA-N

Isomeric SMILES

CC[C@@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O

Canonical SMILES

CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O

Origin of Product

United States

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